![molecular formula C17H14ClNO B3172887 4-[(4-Chloro-1-naphthyl)oxy]-2-methylphenylamine CAS No. 946743-13-1](/img/structure/B3172887.png)
4-[(4-Chloro-1-naphthyl)oxy]-2-methylphenylamine
描述
4-[(4-Chloro-1-naphthyl)oxy]-2-methylphenylamine is an organic compound that features a naphthalene ring substituted with a chlorine atom and an oxygen atom, which is further connected to a methylphenylamine group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Chloro-1-naphthyl)oxy]-2-methylphenylamine typically involves the following steps:
Naphthalene Chlorination: The initial step involves the chlorination of naphthalene to produce 4-chloronaphthalene.
Naphthol Formation: 4-chloronaphthalene is then converted to 4-chloro-1-naphthol through a hydroxylation reaction.
Etherification: The 4-chloro-1-naphthol undergoes an etherification reaction with 2-methylphenylamine to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the nitro group (if formed) to revert it back to the amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Reversion to the amine group.
Substitution: Introduction of various functional groups replacing the chlorine atom.
科学研究应用
4-[(4-Chloro-1-naphthyl)oxy]-2-methylphenylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-[(4-Chloro-1-naphthyl)oxy]-2-methylphenylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application, but common interactions include binding to DNA, proteins, or cell membranes, leading to changes in cellular function.
相似化合物的比较
4-Chloro-1-naphthol: Shares the naphthalene ring with a chlorine substituent but lacks the methylphenylamine group.
2-Methylphenylamine: Contains the amine group and methyl substitution but lacks the naphthalene ring.
4-[(4-Bromo-1-naphthyl)oxy]-2-methylphenylamine: Similar structure with a bromine atom instead of chlorine.
Uniqueness: 4-[(4-Chloro-1-naphthyl)oxy]-2-methylphenylamine is unique due to the combination of the naphthalene ring, chlorine substituent, and the methylphenylamine group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
属性
IUPAC Name |
4-(4-chloronaphthalen-1-yl)oxy-2-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO/c1-11-10-12(6-8-16(11)19)20-17-9-7-15(18)13-4-2-3-5-14(13)17/h2-10H,19H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDSFSKPQWXTSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=C(C3=CC=CC=C32)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


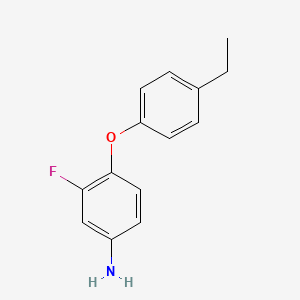
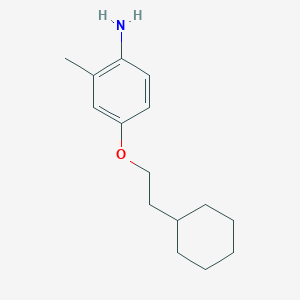
![4-([1,1'-Biphenyl]-2-yloxy)-2-methylphenylamine](/img/structure/B3172845.png)
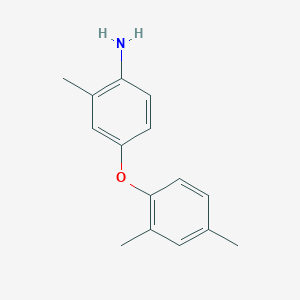
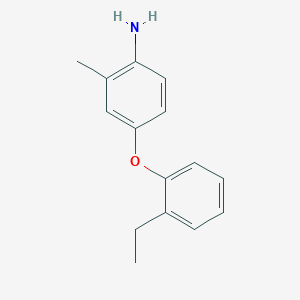
![N-[3-(4-Amino-3-methylphenoxy)phenyl]acetamide](/img/structure/B3172862.png)
![4-[3-(Tert-butyl)phenoxy]-2-methylphenylamine](/img/structure/B3172868.png)
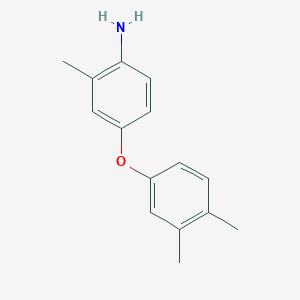
![4-([1,1'-Biphenyl]-4-yloxy)-2-methylphenylamine](/img/structure/B3172872.png)
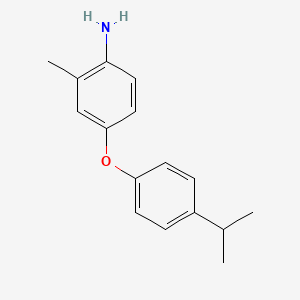
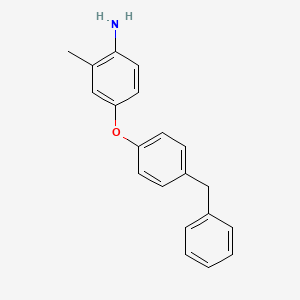
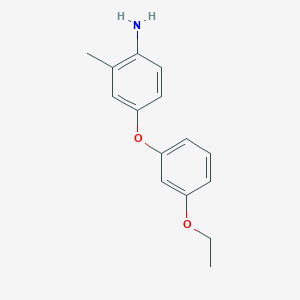
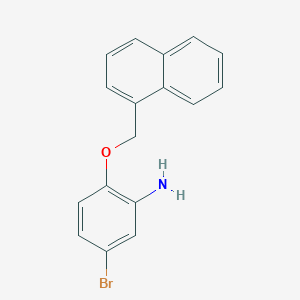
![5-Bromo-2-[2-(1-piperidinyl)ethoxy]aniline](/img/structure/B3172900.png)
